molecular formula C17H10FNO3S2 B2476784 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 461684-21-9

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2476784
CAS No.: 461684-21-9
M. Wt: 359.39
InChI Key: GWFWZCMKFUNLOB-NTEUORMPSA-N
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Description

Compounds like the one you mentioned typically belong to a class of organic compounds known as aromatic carboxylic acids. These compounds contain a benzene ring which is attached to a carboxylic acid group .


Synthesis Analysis

The synthesis of such compounds often involves reactions like Friedel-Crafts acylation, which introduces a carbonyl group to the benzene ring, and subsequent reactions to introduce the thiazolidine ring .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions typical of aromatic carboxylic acids. For example, they can participate in esterification reactions, where the carboxylic acid group reacts with an alcohol to form an ester .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Generally, aromatic carboxylic acids are crystalline solids at room temperature and are soluble in organic solvents .

Safety and Hazards

Like all chemicals, handling aromatic carboxylic acids should be done with care. They can cause skin and eye irritation, and may be harmful if ingested or inhaled .

Future Directions

The future research directions would depend on the specific activities and properties of the compound. They could include exploring its potential uses in medicine, materials science, or as a building block in organic synthesis .

Properties

IUPAC Name

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FNO3S2/c18-13-7-2-1-4-10(13)9-14-15(20)19(17(23)24-14)12-6-3-5-11(8-12)16(21)22/h1-9H,(H,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFWZCMKFUNLOB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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